![molecular formula C34H38N3O7P.HCl.C2H5OH B1663575 CHLORHYDRATE DE EFONIDIPINE MONOETHANOLATE CAS No. 111011-76-8](/img/structure/B1663575.png)
CHLORHYDRATE DE EFONIDIPINE MONOETHANOLATE
Vue d'ensemble
Description
Efonidipine hydrochloride ethanolate (also known as NZ-105) is a novel 1,4-dihydropyridine derivative and a calcium antagonist . It is distinctive as it is a solvate composed of an equimolar adduct of ethanol and efonidipine hydrochloride . It is one of the few cases of solvates marketed as a pharmaceutical drug .
Molecular Structure Analysis
The chemical structure of Efonidipine hydrochloride ethanolate is unique. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . The crystal structure of Efonidipine hydrochloride ethanolate arranges the chloride ion within a basket-type conformation formed by the bulky diphenyl and phosphate groups .Chemical Reactions Analysis
Upon heating, Efonidipine hydrochloride ethanolate first releases ethanol and subsequently forms a decomposition product with the elimination of chloride ions .Physical And Chemical Properties Analysis
Efonidipine hydrochloride ethanolate is a solvate composed of an equimolar adduct of ethanol and efonidipine hydrochloride . Its solid-state properties have been assessed using various methods including thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis-mass spectrometry, environmental scanning electron microscopy, variable temperature powder X-ray diffraction, and single-crystal X-ray structure analysis .Mécanisme D'action
Target of Action
Efonidipine Hydrochloride Monoethanolate, also known as Efonidipine hydrochloride ethanol or Efonidipine hydrochloride ethanolate, primarily targets L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmission .
Mode of Action
Efonidipine inhibits both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting the T-type calcium channel activity in SA node cells, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, which results in a decrease in heart rate .
Biochemical Pathways
The inhibition of L-type and T-type calcium channels by Efonidipine affects several biochemical pathways. It leads to a decrease in myocardial oxygen demand and an increase in blood flow to the coronary arteries, thereby attenuating myocardial ischemia . Additionally, Efonidipine increases the glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .
Pharmacokinetics
Efonidipine is lipophilic, allowing it to enter the phospholipid-rich cell membrane and reach the dihydropyridine binding site of the calcium channel targets . It is mainly metabolized in the liver . As an active pharmaceutical ingredient (api), efonidipine has very poor water solubility, which can limit its oral bioavailability .
Result of Action
The molecular and cellular effects of Efonidipine’s action include vasodilation, decreased heart rate, and increased coronary blood flow . These effects contribute to its therapeutic efficacy in treating conditions like hypertension and angina pectoris .
Action Environment
The action, efficacy, and stability of Efonidipine can be influenced by various environmental factors. For instance, its solubility and oral absorption, which are crucial for its bioavailability, can be improved through certain pharmaceutical strategies, such as the use of amorphous solid dispersion .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Efonidipine hydrochloride ethanolate in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Efonidipine hydrochloride ethanolate is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the cardiovascular system.
Orientations Futures
There are a number of future directions for research on Efonidipine hydrochloride ethanolate. One area of research is the potential for Efonidipine hydrochloride ethanolate to treat other conditions, such as heart failure and stroke. Another area of research is the development of new calcium channel blockers that are more selective and effective than Efonidipine hydrochloride ethanolate. Finally, there is a need for more research on the long-term effects of Efonidipine hydrochloride ethanolate on the cardiovascular system.
Applications De Recherche Scientifique
Activité de blocage des canaux calciques
Le chlorhydrate de éfonidipine monoéthanolate possède à la fois une activité de blocage des canaux calciques de type L et de type T . L'isomère R (−) est très sélectif pour le canal calcique de type T, tandis que l'isomère S (+) inhibe les courants de canaux exprimés Ca (V)1.2, Ca (V)1.3 et Ca (V)3.1 presque de manière égale .
Agent antihypertenseur
L'éfonidipine est un nouvel agent antihypertenseur qui inhibe à la fois les canaux calciques de type L et de type T . Il a été lancé en 1995, sous le nom de marque Landel, et commercialisé par Shionogi and Co .
Traitement de l'hypertension
On s'attend à ce que 10 à 25 % de la population bénéficie d'un traitement médicamenteux contre l'hypertension . L'éfonidipine peut être utilisée dans le traitement de l'hypertension, en particulier dans les cas où il n'y a pas de maladie médicale sous-jacente à l'origine de l'hypertension artérielle .
Facteurs génétiques
L'hypertension est deux fois plus fréquente chez une personne dont les parents souffrent d'hypertension, les facteurs génétiques jouent donc un rôle clé . L'éfonidipine peut être utilisée dans de tels cas pour gérer la condition .
Combinaison avec d'autres médicaments
Il n'existe pas de formulation commercialisée disponible en combinaison d'éfonidipine avec d'autres médicaments, mais récemment, Ajanta Pharma a obtenu l'autorisation de combiner l'éfonidipine avec le témisartan sous forme de comprimés .
Méthodes analytiques
Diverses techniques telles que la spectroscopie de fluorescence et le dichroïsme circulaire, l'analyse thermique, la spectroscopie infrarouge à transformée de Fourier, l'analyse des gaz dégagés, la microscopie électronique à balayage environnementale, la diffraction des rayons X, la spectrophotométrie, la chromatographie liquide haute performance et la LC-MS/MS ont été utilisées pour la détermination de l'éfonidipine dans les échantillons biologiques et les formulations pharmaceutiques .
Dispersions solides (DS)
Le chlorhydrate d'éfonidipine est un médicament peu soluble dans l'eau et, par conséquent, a une faible biodisponibilité . Des dispersions solides (DS) d'éfonidipine utilisant l'Eudragit EPO ont été préparées pour la première fois à l'aide d'une extrusion à chaud (HME) .
Quantification dans les DS développés
Une méthode simple de CLHP-RP a été développée pour quantifier l'éfonidipine dans les DS développés .
Propriétés
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020150 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111011-76-8 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.